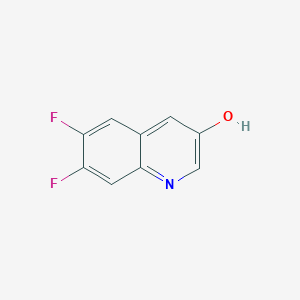

6,7-Difluoroquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDXGCGCWKDXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Difluoroquinolin-3-ol: A Core Scaffold for Drug Discovery

Abstract

The 6,7-difluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous highly successful fluoroquinolone antibiotics.[1][2] The strategic placement of fluorine atoms at the 6 and 7 positions is known to significantly enhance antibacterial activity by improving interaction with bacterial DNA gyrase and topoisomerase IV. The quinolin-3-ol variant, specifically, serves as a crucial synthetic intermediate, offering a versatile handle for further molecular elaboration in the development of next-generation therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to 6,7-Difluoroquinolin-3-ol, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Fluoroquinoline Core

Quinolone-based compounds represent a major class of synthetic antibacterial agents that have been in clinical use for decades.[3] The evolution from early quinolones to the more potent fluoroquinolones was marked by the introduction of a fluorine atom at the C6 position and various substituents at the C7 position, which profoundly expanded their spectrum of activity. The 6,7-difluoro substitution pattern is a hallmark of many modern antibiotics, contributing to enhanced potency and favorable pharmacokinetic properties. This compound is not an end-product itself, but rather a high-value starting material. Its hydroxyl group at the C3 position provides a strategic point for derivatization, allowing for the introduction of diverse functional groups to modulate biological activity, solubility, and other drug-like properties.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted quinolines can be approached through several classic named reactions, including the Gould-Jacobs, Conrad-Limpach, and Skraup syntheses. However, these methods typically yield quinolin-4-ols or quinolin-2-ols.[4] To specifically target the less common quinolin-3-ol isomer, a more tailored approach is necessary.

The Friedländer Annulation offers a direct and versatile strategy. This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][5][6] By carefully selecting the coupling partner, we can strategically introduce the required functionality at the C2 and C3 positions of the resulting quinoline ring.

For the synthesis of this compound, our strategy involves the condensation of 2-amino-4,5-difluorobenzaldehyde with an acetyl equivalent that can provide the C3-hydroxyl group, such as an α-hydroxy ester like ethyl glycolate . This approach allows for the direct and regioselective construction of the desired 3-hydroxyquinoline core.

Primary Synthetic Pathway: A Modified Friedländer Annulation

The proposed synthesis is a multi-stage process that begins with a common starting material, 3,4-difluoroaniline, and proceeds through the key Friedländer condensation step.

Caption: Overall synthetic workflow for this compound.

Rationale for Methodological Choices

-

Starting Material: 3,4-Difluoroaniline is a commercially available and logical precursor for introducing the 6,7-difluoro substitution pattern onto the quinoline ring.[7][8]

-

Friedländer Reaction: This method is selected for its convergence and efficiency in forming the pyridine ring of the quinoline system. Unlike the Gould-Jacobs reaction, which would unfavorably yield the 4-ol isomer, the Friedländer synthesis allows for direct installation of the 3-hydroxy group by using an appropriate α-hydroxy carbonyl compound.[6][9]

-

Catalysis: The reaction can be catalyzed by either acid or base.[5] An acid catalyst (e.g., p-toluenesulfonic acid) is often preferred as it protonates the carbonyl oxygen of the benzaldehyde, activating it for nucleophilic attack by the enol or enolate of the coupling partner. A base catalyst (e.g., potassium tert-butoxide) facilitates the formation of the enolate from the α-hydroxy ester. The choice of catalyst can influence reaction rates and yields depending on the specific substrates.

Reaction Mechanism

The Friedländer annulation proceeds through a sequence of condensation and cyclization steps:

-

Initial Condensation: The reaction initiates with an aldol-type condensation between the 2-amino-4,5-difluorobenzaldehyde and the enolate of the ethyl glycolate.

-

Dehydration: The resulting aldol adduct readily dehydrates to form a stable α,β-unsaturated intermediate.

-

Intramolecular Cyclization (Michael Addition): The nucleophilic amino group attacks the β-carbon of the unsaturated system in an intramolecular fashion, forming the heterocyclic ring.

-

Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization and subsequent elimination of water to yield the aromatic quinoline ring system.

Caption: Key mechanistic steps of the modified Friedländer synthesis.

Experimental Protocols & Data

The following protocols represent a generalized yet robust procedure for the synthesis. Researchers should perform optimization based on their specific laboratory conditions and analytical observations.

Part 1: Synthesis of 2-Amino-4,5-difluorobenzaldehyde (Precursor)

The synthesis of this key intermediate from 3,4-difluoroaniline involves multiple steps, often proceeding through protection of the amine, ortho-lithiation and formylation, and subsequent deprotection, or via nitration, reduction, and formylation routes. As this is a standard transformation, this guide will focus on the core Friedländer reaction. It is assumed the researcher has access to or can synthesize this precursor.

Part 2: Synthesis of this compound

Step A: Friedländer Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4,5-difluorobenzaldehyde (1.0 eq) and ethyl glycolate (1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The intermediate product, ethyl 6,7-difluoro-3-hydroxyquinoline-2-carboxylate, may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid precipitate and wash with cold ethanol. The crude product can be purified by recrystallization.

Step B: Hydrolysis and Decarboxylation

-

Reaction Setup: Suspend the crude ethyl 6,7-difluoro-3-hydroxyquinoline-2-carboxylate from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Hydrolysis: Heat the mixture to reflux for 2-4 hours to ensure complete saponification of the ester.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is acidic. This will first protonate the carboxylate and then, upon further heating, facilitate decarboxylation.

-

Decarboxylation & Isolation: Gently heat the acidified mixture. The evolution of CO₂ gas should be observed. Continue heating until gas evolution ceases. The final product, this compound, will precipitate from the aqueous solution.

-

Purification: Cool the mixture, collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Summary of Reagents and Conditions

| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Solvent | Temperature | Typical Time |

| A | 2-Amino-4,5-difluorobenzaldehyde | Ethyl Glycolate | p-Toluenesulfonic acid | Ethanol | Reflux (~78°C) | 4-8 h |

| B | Ester Intermediate | - | 1. NaOH (aq) 2. HCl (conc) | Water | Reflux (~100°C) | 2-4 h |

Conclusion

The synthesis of this compound via a modified Friedländer annulation represents a strategic and efficient approach to obtaining a key building block for modern drug discovery. By understanding the underlying mechanism and the rationale for the chosen synthetic route, researchers can reliably produce this valuable intermediate. This guide provides a scientifically grounded framework, from precursor selection to final product purification, empowering scientists to leverage this versatile scaffold in the development of novel therapeutics, particularly in the critical area of antibacterial agents.

References

- 1. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 2. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C13H9F2NO3 | CID 5210422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Knorr Quinoline Synthesis | CoLab [colab.ws]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Difluoroquinolin-3-ol

Introduction: The Strategic Importance of 6,7-Difluoroquinolin-3-ol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity. This compound is a key heterocyclic building block, particularly relevant in the synthesis of modern fluoroquinolone antibiotics. The substitution pattern, with fluorine atoms at the C6 and C7 positions, is a hallmark of many potent antibacterial agents, enhancing their activity and cellular penetration.

Understanding the core physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in drug design and development. These properties govern how the molecule behaves in biological systems—from its solubility in physiological media to its ability to cross cell membranes and interact with its target. This guide provides a comprehensive analysis of these key characteristics, blending theoretical predictions with established experimental methodologies to offer a practical framework for researchers in the field. While direct experimental data for this specific molecule is scarce, we can construct a robust profile by leveraging data from its parent analog, quinolin-3-ol, and understanding the predictable electronic effects of fluorine substitution.

Molecular Structure and Core Attributes

The foundational characteristics of a molecule provide the context for all its other properties.

-

Molecular Formula: C₉H₅F₂NO

-

Molecular Weight: 181.14 g/mol

-

IUPAC Name: this compound

-

CAS Number: Not available

-

Canonical SMILES: C1=C(C=C2C(=C1F)C(=CN=C2)O)F

A critical structural feature of this compound is the potential for keto-enol tautomerism, specifically the equilibrium between the 3-hydroxyquinoline form and the quinolin-3(4H)-one form. For hydroxyquinolines, the equilibrium often favors the hydroxy (enol) form, which benefits from the aromaticity of both rings.[1][2] This guide will proceed with the assumption that the hydroxyquinoline tautomer is the predominant species under typical physiological conditions.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the key physicochemical parameters of this compound. These predictions are grounded in the known experimental values of the parent compound, quinolin-3-ol, and adjusted based on the well-documented electronic effects of fluorine substitution. The two electron-withdrawing fluorine atoms are expected to increase both acidity (lower pKa) and lipophilicity (higher logP) compared to the unsubstituted analog.

| Property | Predicted Value (this compound) | Experimental Value (Quinolin-3-ol) | Rationale for Prediction |

| Melting Point (°C) | >200 (Decomposition likely) | 198-202[3] | Increased polarity and potential for stronger intermolecular H-bonding and stacking due to fluorine may increase the melting point. |

| Aqueous Solubility | Lower than Quinolin-3-ol | 587.9 mg/L[3] | The increased lipophilicity from the two fluorine atoms is expected to decrease solubility in aqueous media. |

| pKa (Acidic - Phenol) | ~7.5 - 8.5 | 8.08 (Phenolic) | The strong electron-withdrawing effect of two fluorine atoms on the benzene ring will acidify the phenolic proton, lowering its pKa. |

| pKa (Basic - Quinoline N) | ~3.0 - 4.0 | 4.28[3] | The fluorine atoms also withdraw electron density from the heterocyclic ring, reducing the basicity of the quinoline nitrogen and thus lowering its pKa. |

| logP (Octanol/Water) | ~2.5 - 3.0 | 2.07 (Calculated) | Each fluorine atom typically increases logP by approximately 0.2-0.4 units. |

| Polar Surface Area (PSA) | 33.1 Ų | 33.1 Ų | PSA is based on oxygen and nitrogen atoms; fluorine is not included in standard PSA calculations, so the value is identical to the parent. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To validate the predicted values and obtain definitive data, rigorous experimental determination is essential. The following sections detail the standard, field-proven protocols for measuring the key physicochemical properties of a novel compound like this compound.

3.1 Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range. The capillary method is the gold standard for its simplicity and accuracy.[1][4]

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[5]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[5]

-

Rapid Determination (Optional): Perform a quick heating run (10-20°C/min) to find the approximate melting range. Allow the apparatus to cool.[6]

-

Accurate Determination: Set the starting temperature to ~20°C below the approximate melting point. Heat at a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.[5]

Visualization of Workflow:

References

- 1. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Putative Mechanisms of Action of 6,7-Difluoroquinolin-3-ol

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is widely recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its recurring presence as a core structural motif in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The structural rigidity and the nitrogen atom's capacity for hydrogen bonding allow quinoline-based molecules to bind with high affinity to a diverse range of biological targets.[1]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design. Fluorination, particularly at the C6 and C7 positions of the quinoline core, can significantly enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5][6] This is exemplified by the highly successful class of fluoroquinolone antibiotics.[4]

This guide focuses on This compound , a molecule that combines the privileged quinoline scaffold with strategic difluorination. While direct, comprehensive studies on the specific mechanism of action of this compound are not yet prevalent in the public literature, its structural features strongly suggest several plausible and compelling mechanisms. This document will provide an in-depth exploration of these putative mechanisms, grounded in the established activities of structurally analogous compounds. We will delve into its potential as a kinase inhibitor and a modulator of neuronal receptors, presenting hypothesized signaling pathways and the detailed experimental protocols required for their validation.

Part 1: Putative Mechanism as a Protein Kinase Inhibitor

The dysregulation of protein kinase signaling is a hallmark of numerous human diseases, most notably cancer. The quinoline scaffold is a well-established pharmacophore for the development of potent kinase inhibitors. Numerous 6,7-disubstituted quinoline derivatives have been successfully developed as inhibitors of critical oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and c-Met.[7][8][9]

Hypothesized Target and Signaling Pathway

We hypothesize that this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases such as EGFR and HER-2. By occupying the ATP-binding pocket, the compound would prevent kinase autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of these pathways would ultimately block cell proliferation, survival, and angiogenesis.

Caption: Hypothesized inhibition of EGFR/HER-2 signaling by this compound.

Experimental Validation Protocols

This protocol serves to quantify the direct inhibitory effect of the compound on the enzymatic activity of target kinases.

-

Objective: To determine the IC50 value of this compound against a panel of receptor tyrosine kinases (e.g., EGFR, HER-2, c-Met, VEGFR2).

-

Methodology:

-

Prepare a serial dilution of this compound in DMSO, typically from 100 µM to 1 pM.

-

In a 96-well plate, add the kinase reaction buffer, the specific recombinant kinase enzyme, and the appropriate peptide substrate.

-

Add the diluted compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence (proportional to ADP produced, hence kinase activity) using a plate reader.

-

Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a dose-response curve to calculate the IC50 value.

-

This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the targeted kinase activity.

-

Objective: To measure the GI50 (concentration for 50% growth inhibition) in cancer cell lines overexpressing the target kinases (e.g., A431 for EGFR, BT-474 for HER-2).

-

Methodology:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 value.

-

This protocol directly measures the inhibition of kinase-mediated signaling within the cell.

-

Objective: To determine if the compound inhibits the phosphorylation of downstream signaling proteins (e.g., p-Akt, p-ERK).

-

Methodology:

-

Culture relevant cancer cells (e.g., A431) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., EGF for 15 minutes) to activate the signaling pathway.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-Akt Ser473, anti-p-ERK1/2) and total proteins (anti-Akt, anti-ERK1/2) as loading controls.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity to assess the reduction in phosphorylation.

-

Anticipated Data Summary

| Target Kinase | Putative IC50 (nM) |

| EGFR | 50 - 200 |

| HER-2 | 100 - 500 |

| c-Met | 200 - 1000 |

| VEGFR2 | > 1000 |

Part 2: Putative Mechanism as an NMDA Receptor Antagonist

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10] However, its overactivation leads to excessive calcium influx and excitotoxicity, a pathological process implicated in stroke and various neurodegenerative disorders.[10][11] Several quinoline-based compounds have been identified as potent and selective NMDA receptor antagonists, presenting a therapeutic strategy for these conditions.[12][13]

Hypothesized Target and Mechanism

We hypothesize that this compound can act as an antagonist at the NMDA receptor. It may function as a competitive antagonist, binding to the glutamate or glycine binding site, or as a non-competitive channel blocker, occluding the ion channel pore.[10] By blocking receptor activation, the compound would prevent excessive Ca2+ influx, thereby mitigating excitotoxic neuronal damage.

Caption: Putative antagonism of the NMDA receptor by this compound.

Experimental Validation Protocols

This protocol determines the affinity of the compound for the NMDA receptor complex.

-

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glutamate binding site.

-

Methodology:

-

Prepare synaptic membrane fractions from rat cortical tissue.

-

In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of a radiolabeled competitive antagonist (e.g., [3H]CGS 19755).

-

Add increasing concentrations of this compound (the competitor) or a known unlabeled ligand for determining non-specific binding.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor to obtain an IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[12]

-

This is a functional assay to confirm the antagonistic effect on receptor-mediated ion flow.

-

Objective: To measure the inhibition of NMDA-evoked currents in primary neurons.

-

Methodology:

-

Establish whole-cell patch-clamp recordings from cultured primary hippocampal or cortical neurons.

-

Clamp the membrane potential at -70 mV.

-

Perfuse the neuron with an external solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) in a magnesium-free buffer to evoke an inward current.

-

After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations with the agonists.

-

Measure the peak amplitude of the inward current in the presence of the compound.

-

Calculate the percentage of inhibition of the NMDA-evoked current and generate a concentration-response curve to determine the IC50.

-

Conclusion and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of privileged scaffold chemistry and strategic fluorination. While its precise biological role awaits elucidation, its structure provides a robust, rational basis for hypothesizing its mechanisms of action. This guide has outlined two primary, plausible pathways: inhibition of receptor tyrosine kinases relevant to oncology and antagonism of the NMDA receptor relevant to neurology.

The presented frameworks are not merely speculative; they are actionable roadmaps for investigation. The detailed, self-validating experimental protocols provide the necessary tools for researchers and drug development professionals to systematically test these hypotheses. Elucidating the true mechanism of action of this compound will be a critical step in unlocking its therapeutic potential and could pave the way for the development of a new class of targeted therapies for some of our most challenging diseases.

References

- 1. 6,7-Difluoroquinolin-3-amine | 318684-82-1 | Benchchem [benchchem.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 6,7-Difluoroquinoline|CAS 127827-50-3|RUO [benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Potential of 6,7-Difluoroquinolin-3-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its rigid structure and the presence of a nitrogen atom capable of forming hydrogen bonds make it a "privileged scaffold," frequently found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] From the historic antimalarial quinine to modern antibacterial and anticancer agents, the quinoline core has proven to be a versatile framework for the development of potent therapeutics.[1]

This guide focuses on a specific, yet underexplored, member of this family: 6,7-Difluoroquinolin-3-ol . While direct and extensive research on this particular molecule is limited, its structural features—a difluorinated quinoline backbone and a hydroxyl group at the 3-position—provide a strong basis for predicting its biological potential. By examining the well-established activities of related fluoroquinolones and quinolin-3-ol derivatives, we can construct a scientifically-grounded hypothesis regarding the likely biological activities of this compound and outline a strategic approach for its investigation.

Anticipated Biological Activities of this compound

Based on the extensive body of research on analogous compounds, this compound is predicted to exhibit significant biological activities, primarily in the realms of antibacterial and anticancer action. The rationale for these predictions is rooted in the established structure-activity relationships (SAR) of the fluoroquinolone class of compounds.

Antibacterial Potential: A New Generation Fluoroquinolone?

Fluoroquinolones are a clinically vital class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] The core structure of fluoroquinolones is critical for this activity, and specific substitutions on the quinoline ring are known to modulate their potency and spectrum.[3]

The 6,7-difluoro substitution pattern is a key feature of many potent fluoroquinolones. The fluorine atom at the C-6 position is particularly crucial for enhancing antibacterial activity.[4] Furthermore, modifications at the C-7 position are known to influence the spectrum of activity.[2] While this compound lacks the typical C-7 substituent of many marketed fluoroquinolones, the core difluorinated scaffold suggests a foundational antibacterial potential.

The presence of a hydroxyl group at the C-3 position, instead of the more common carboxylic acid, presents an interesting deviation. While the 3-carboxylic acid is important for binding to DNA gyrase, other derivatives have shown that modifications at this position can still yield active compounds.[3] It is plausible that the 3-hydroxyl group could engage in different, yet still inhibitory, interactions with the bacterial enzymes or that it could serve as a handle for further derivatization to optimize activity.

Anticancer Activity: Targeting Tumor Cell Proliferation

In addition to their antibacterial properties, many quinoline and fluoroquinolone derivatives have demonstrated significant anticancer activity.[5] Their mechanisms of action in cancer cells are often multifactorial and can include the induction of apoptosis, inhibition of cell cycle progression, and targeting of cancer-related enzymes.

The difluoro substitution on the quinoline ring may enhance the anticancer potential of this compound. Fluorine substitution can increase the metabolic stability and membrane permeability of a compound, leading to improved bioavailability and cellular uptake in tumor tissues.[6] Furthermore, some fluoroquinolone derivatives have been shown to exert their anticancer effects through the inhibition of topoisomerases, similar to their antibacterial mechanism, but targeting the human enzymes in cancer cells.

The quinolin-3-ol moiety itself has been identified in compounds with antioxidant and anti-inflammatory properties, which can be relevant in the context of cancer.[4] Chronic inflammation is a known driver of tumorigenesis, and compounds with dual anticancer and anti-inflammatory activities are of significant interest.

Experimental Workflow for Biological Evaluation

To empirically determine the biological activities of this compound, a systematic experimental approach is required. The following workflow outlines the key assays for assessing its potential antibacterial and anticancer properties.

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

While specific data for this compound is not available, the following table illustrates how results from the proposed assays could be presented.

| Biological Activity | Assay | Test Organism/Cell Line | Hypothetical Result (IC50/MIC in µM) |

| Antibacterial | MIC | Staphylococcus aureus | 16 |

| Antibacterial | MIC | Escherichia coli | 32 |

| Anticancer | MTT | MCF-7 (Breast Cancer) | 10 |

| Anticancer | MTT | A549 (Lung Cancer) | 25 |

Signaling Pathways and Mechanisms of Action

The predicted biological activities of this compound are likely mediated through established signaling pathways.

Antibacterial Mechanism

Caption: Putative antibacterial mechanism of action for this compound.

Anticancer Mechanism

Caption: Potential anticancer mechanism involving topoisomerase inhibition.

Conclusion and Future Directions

While the biological activity of this compound has not been extensively documented, its chemical structure strongly suggests a promising profile as a potential antibacterial and anticancer agent. The difluorinated quinoline core is a well-established pharmacophore in successful therapeutics, and the 3-hydroxyl group offers a unique modification that warrants further investigation.

The experimental protocols and theoretical frameworks presented in this guide provide a roadmap for the systematic evaluation of this compound. Future research should focus on its synthesis, in vitro biological characterization, and subsequent derivatization to optimize its potency and selectivity. Such studies will be instrumental in determining if this compound can be developed into a valuable lead compound in the ongoing search for novel anti-infective and anticancer therapies.

References

- 1. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6,7-Difluoroquinolin-3-ol Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 6,7-difluoroquinolin-3-ol derivatives and their analogs, a class of compounds demonstrating significant potential in contemporary drug discovery. We will delve into their synthesis, structural characterization, and diverse biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine atoms at the 6 and 7 positions significantly modulates the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential.[1]

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[2] The introduction of two fluorine atoms at the 6 and 7 positions of the quinoline ring is a key modification that can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[1] The 3-hydroxy substituent offers a crucial point for further derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

Synthesis of the this compound Core and Its Analogs

The construction of the this compound scaffold is most effectively achieved through the Gould-Jacobs reaction.[3][4][5] This versatile method involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal cyclization to form the quinoline ring system.

A general synthetic workflow for the preparation and evaluation of this compound derivatives is depicted below:

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol outlines the synthesis of a key precursor to this compound and its derivatives, adapted from the Gould-Jacobs reaction.[5][6]

Step 1: Condensation of 3,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask equipped with a magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 100-110 °C for 2 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, diethyl 2-((3,4-difluoroanilino)methylene)malonate, should crystallize upon standing.

-

Wash the solid product with cold ethanol and dry under vacuum.

Step 2: Thermal Cyclization

-

Place the diethyl 2-((3,4-difluoroanilino)methylene)malonate in a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to 250-260 °C with vigorous stirring under a nitrogen atmosphere.

-

Maintain this temperature for 30-60 minutes. The cyclization product will precipitate out of the hot solution.

-

Cool the mixture to room temperature and dilute with hexane to facilitate further precipitation.

-

Collect the solid product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, by filtration, wash with hexane, and dry.

Structural Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum of a 6,7-difluoro-4-hydroxyquinoline-3-carboxylate derivative will typically show characteristic signals for the aromatic protons, the ester group, and the hydroxyl proton, which often appears as a broad singlet at a downfield chemical shift.[7] The 13C NMR spectrum will display distinct signals for the carbonyl carbons and the carbons of the quinoline core.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds are expected.[9][10]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, with significant potential as antibacterial and anticancer agents.

Antibacterial Activity

The fluoroquinolone class of antibiotics, which includes derivatives of the 6,7-difluoroquinoline core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, fluoroquinolones induce chromosomal DNA fragmentation, leading to bacterial cell death.[1]

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. The table below summarizes the MIC values for representative fluoroquinolone derivatives against various bacterial strains.

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Staphylococcus aureus | 0.25 | [11] |

| Derivative 7a | Staphylococcus aureus | 0.25 | [11] |

| Fluoroquinolone Derivative | Escherichia coli | >100 | [1] |

| Fluoroquinolone Derivative | Staphylococcus aureus | >100 | [1] |

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents.[12][13] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases involved in cancer cell signaling pathways.

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of various quinoline derivatives against different cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [12] |

| Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [12] |

| Ciprofloxacin Derivative 26 | PC3 (Prostate) | 7.7 | [12] |

| Levofloxacin Derivative 125 | MCF-7 (Breast) | 0.3 | [12] |

Mechanism of Action: Tyrosine Kinase Inhibition

A promising mechanism of action for the anticancer activity of certain quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs).[14][15] RTKs are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[15] Dysregulation of RTK signaling is a common feature of many cancers. This compound derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade.

Caption: Proposed mechanism of action of this compound derivatives as inhibitors of the receptor tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

Protocol:

-

Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of analogs with a wide range of biological activities. The demonstrated efficacy of these compounds as both antibacterial and anticancer agents underscores their potential to address significant unmet medical needs. Future research should focus on the continued exploration of the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. ablelab.eu [ablelab.eu]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of the 6,7-Difluoroquinolin-3-ol Core: A Technical Guide for Researchers

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. The 6,7-difluoro substitution pattern, in particular, is a hallmark of many potent fluoroquinolone antibiotics. This guide provides an in-depth analysis of the spectroscopic characteristics of the 6,7-Difluoroquinolin-3-ol core, a critical pharmacophore in drug discovery.

Due to the limited availability of published experimental data for this compound itself, this guide will leverage the comprehensive spectroscopic data of a closely related and well-characterized analogue: methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . This analogue shares the essential 6,7-difluoro-hydroxyquinoline core, providing a robust framework for understanding the key spectroscopic features. This approach allows for a detailed exploration of the influence of the difluoro substitution on the NMR, IR, and Mass Spectrometry signatures of this important molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful tool for the elucidation of the chemical structure of organic molecules. For fluorinated compounds like the this compound core, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. Samples are typically dissolved in deuterated solvents such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The proton NMR spectrum of the 6,7-difluoroquinoline core is characterized by distinct signals for the aromatic protons. The electron-withdrawing nature of the fluorine atoms and the nitrogen in the quinoline ring significantly influences the chemical shifts of these protons.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0 - 8.5 ppm): The protons on the quinoline ring will appear in this region. The C5-H and C8-H protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms at C6 and C7.

-

OH Proton: The hydroxyl proton at the 3-position can appear as a broad singlet over a wide range of chemical shifts, and its position is highly dependent on solvent and concentration.

In the analogue, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the aromatic protons on the quinoline ring (C⁵H and C⁸H) appear as doublets of doublets, a direct consequence of both proton-proton and proton-fluorine couplings.[1] Specifically, the C⁵H proton is observed at approximately 7.92 ppm and the C⁸H proton at around 7.57 ppm in CDCl₃.[1] The large coupling constants associated with these signals are indicative of ortho and meta couplings to both neighboring protons and fluorine atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The presence of fluorine atoms introduces characteristic C-F couplings, which are invaluable for assigning the carbon signals.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (100 - 160 ppm): The carbon atoms of the quinoline ring will resonate in this region.

-

Carbons Bearing Fluorine (C-6 and C-7): These carbons will appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz.[1]

-

Carbons Adjacent to Fluorinated Carbons: These carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

For the analogue, the direct carbon-fluorine spin-spin coupling constants (¹JC-F) are reported to be in the range of 245.5–257.5 Hz, while the two-bond couplings (²JC-F) are significantly smaller at 15.2–21.4 Hz.[1] This clear distinction in coupling constants is a powerful diagnostic tool for assigning the fluorinated and adjacent carbons.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

Interpretation of the ¹⁹F NMR Spectrum:

-

Distinct Signals for C-6 and C-7 Fluorines: The two fluorine atoms at positions 6 and 7 are in different chemical environments and are expected to show two distinct signals.

-

Coupling between Fluorine Nuclei: The two fluorine atoms will likely exhibit coupling to each other (F-F coupling), which will be observable in the ¹⁹F NMR spectrum.

In the reference compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the ¹⁹F NMR spectrum displays two signals for the fluorine atoms on the quinoline ring at approximately -137.06 ppm (C⁶F) and -127.02 ppm (C⁷F).[1]

Summary of Expected NMR Data for the this compound Core

| Nucleus | Region | Expected Chemical Shift (ppm) | Key Features |

| ¹H | Aromatic | 7.0 - 8.5 | Complex multiplets due to H-H and H-F coupling |

| ¹H | Hydroxyl | Variable | Broad singlet |

| ¹³C | Aromatic | 100 - 160 | C-F couplings observable |

| ¹³C | C-F | ~140 - 160 | Large ¹JCF coupling constants (~250 Hz) |

| ¹⁹F | Ar-F | -120 to -140 | Two distinct signals for F-6 and F-7 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, and C-F functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic quinoline ring.

-

C-F Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight of this compound (C₉H₅F₂NO, MW = 181.14 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for quinolines involve the loss of small neutral molecules like HCN.

For the analogue, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the mass spectrum shows a molecular ion at m/z 379.[1] A prominent fragment at m/z 109 corresponds to the 4-fluorobenzyl group, illustrating a typical fragmentation pathway.[1]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of the this compound core.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of the this compound core requires a synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data for the parent compound is scarce, a detailed analysis of a closely related analogue provides a robust foundation for predicting and interpreting its spectroscopic features. The insights gained from this multi-faceted analytical approach are indispensable for researchers and scientists engaged in the design and development of novel fluorinated quinoline-based therapeutic agents. The principles and data presented in this guide serve as a valuable resource for the unambiguous structural confirmation and purity assessment of this important pharmacophore.

References

The Enduring Versatility of Quinolinol Compounds: A Technical Guide for Researchers

Quinolinol and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. From their foundational role in coordination chemistry to their ever-expanding applications in medicinal and materials science, these compounds continue to be a fertile ground for innovation. This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of quinolinol compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinolinol Scaffold: A Privileged Structure

At its core, quinolinol, also known as hydroxyquinoline, is a heterocyclic aromatic organic compound consisting of a quinoline backbone with a hydroxyl group substitution.[1] The position of the hydroxyl group on the quinoline ring system gives rise to various isomers, with 8-hydroxyquinoline (oxine) being one of the most extensively studied and utilized.[1][2] The quinoline framework itself is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[3]

The key to the diverse functionality of quinolinol compounds lies in their electronic properties and their ability to act as potent chelating agents. The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group create a bidentate ligand capable of forming stable complexes with a multitude of metal ions.[2][3] This chelation can dramatically alter the physicochemical and biological properties of both the quinolinol molecule and the metal ion, leading to a vast range of applications.

Synthesis of the Quinolinol Core: Classical and Modern Approaches

The construction of the quinolinol scaffold can be achieved through various synthetic strategies, ranging from classic named reactions to more contemporary, eco-friendly methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Established Synthetic Routes

Several named reactions have been instrumental in the synthesis of quinolines and their hydroxylated derivatives for over a century. These methods typically involve the condensation and cyclization of anilines with other reagents.

-

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4] Dehydration of glycerol in situ forms acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring.[4]

-

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst to produce a substituted quinoline.[5]

-

Friedländer Synthesis: This reaction provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6]

-

Camps Quinoline Synthesis: This is a base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide, which can yield either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions.[7]

The following diagram illustrates a generalized workflow for these classical quinoline syntheses.

Caption: Generalized workflow of classical quinoline synthesis methods.

Modern and Greener Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many classical quinoline syntheses.[6]

-

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer high atom economy and efficiency.[6]

-

Use of Solid Acid Catalysts: Environmentally benign solid acid catalysts, such as montmorillonite K-10, are being employed to replace traditional corrosive acid catalysts.[6]

The Multifaceted Applications of Quinolinol Compounds

The unique chemical properties of quinolinol and its derivatives have led to their application in a wide range of fields.

Medicinal and Pharmaceutical Sciences

Quinoline-based compounds are of immense interest in drug discovery, exhibiting a broad spectrum of biological activities.[8][9]

-

Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline and its derivatives exhibit potent antiseptic, disinfectant, and pesticide properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for the functioning of microbial enzymes.[3]

-

Anticancer Activity: A significant number of quinoline derivatives have been investigated for their anticancer properties.[10] These compounds can exert their effects through various mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and suppression of angiogenesis.[10]

-

Anti-inflammatory and Antiviral Effects: Research has demonstrated the anti-inflammatory and antiviral potential of certain quinoline derivatives.[8][11] For instance, some quinoline compounds have shown promising activity against HIV.[8]

-

Neuroprotective Agents: The ability of 8-hydroxyquinoline to chelate metal ions has made it a subject of interest in the context of neurodegenerative diseases like Alzheimer's, where metal ion dyshomeostasis is implicated.[3]

The diverse pharmacological activities of quinolinol derivatives are summarized in the table below.

| Pharmacological Activity | Examples/Mechanism of Action | References |

| Antimicrobial/Antifungal | Chelation of essential metal ions in microbial enzymes. | [1][3] |

| Anticancer | Inhibition of cell cycle, induction of apoptosis, anti-angiogenesis. | [10] |

| Antiviral | Inhibition of viral replication (e.g., against HIV). | [8][11] |

| Anti-inflammatory | Modulation of inflammatory pathways. | [8] |

| Neuroprotective | Chelation of metal ions implicated in neurodegenerative diseases. | [3] |

Analytical Chemistry

8-Hydroxyquinoline is a well-established reagent in analytical chemistry, primarily for the quantitative determination of metal ions.[1] Its ability to form stable, often colored or fluorescent, complexes with metal ions allows for their detection and quantification through various analytical techniques.[2] The formation of these chelate complexes can be exploited in gravimetric analysis, spectrophotometry, and fluorescence spectroscopy.

The following diagram illustrates the chelation of a metal ion by 8-hydroxyquinoline.

Caption: Chelation of a metal ion (M+) by two 8-hydroxyquinoline molecules.

Materials Science and Optoelectronics

The metal complexes of 8-hydroxyquinoline, particularly the aluminum complex (Alq3), are pivotal materials in the field of organic light-emitting diodes (OLEDs).[1][12] These complexes exhibit excellent thermal stability and luminescence properties, making them ideal for use as emissive and electron-transporting layers in OLED devices. The luminescent properties of these complexes can be tuned by modifying the substituents on the quinoline ring.[1]

Experimental Protocols: Synthesis and Characterization

To provide a practical context, this section outlines a general protocol for the synthesis and characterization of a simple quinolinol derivative.

Synthesis of 2-Methylquinolin-8-ol (A Friedländer-type Synthesis)

Materials:

-

2-Amino-3-hydroxybenzaldehyde

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of acetone (e.g., 5-10 equivalents) to the solution.

-

Slowly add a solution of potassium hydroxide in ethanol (e.g., 1.2 equivalents) to the reaction mixture while stirring.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold distilled water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methylquinolin-8-ol.

Characterization Techniques

The synthesized quinolinol compound should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Purpose | Expected Observations |

| Melting Point | Assess purity. | A sharp and specific melting point range. |

| FTIR Spectroscopy | Identify functional groups. | Characteristic peaks for O-H, C=N, and aromatic C-H bonds. |

| ¹H and ¹³C NMR Spectroscopy | Elucidate the chemical structure. | Specific chemical shifts and coupling patterns corresponding to the protons and carbons in the molecule. |

| Mass Spectrometry | Determine the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of the product. |

Future Perspectives and Conclusion

The field of quinolinol chemistry is dynamic and continually evolving. Current research is focused on the development of novel synthetic methodologies that are more efficient and sustainable. In medicinal chemistry, the design of new quinolinol-based drugs with enhanced efficacy and reduced side effects remains a primary goal.[13][14] Furthermore, the exploration of new quinolinol derivatives for advanced materials applications, such as sensors and next-generation OLEDs, is an active area of investigation.

References

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 4. iipseries.org [iipseries.org]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. A review on quinoline based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 9. benthamscience.com [benthamscience.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties | MDPI [mdpi.com]

- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Deconvolution of 6,7-Difluoroquinolin-3-ol

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory indications[1][2]. The specific biological targets of novel quinoline derivatives, however, are often unknown. This guide presents a comprehensive, field-proven strategy for the identification and validation of potential therapeutic targets for the specific compound 6,7-Difluoroquinolin-3-ol . We will proceed from a rational, hypothesis-driven approach based on the known pharmacology of the quinoline motif to detailed, step-by-step experimental workflows for target identification, engagement, and functional validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction: The Quinoline Scaffold and the Challenge of Target Identification

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a structural cornerstone in drug discovery, prized for its versatile synthetic accessibility and broad pharmacological potential[3][4]. The functionalization of the quinoline core dictates its therapeutic action; for instance, the addition of a fluorine atom at the 6-position and a piperazine at the 7-position is characteristic of fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV[5][6]. Other derivatives are potent kinase inhibitors or DNA intercalating agents in cancer therapy[2][7].

Given its structure, this compound presents an intriguing case. The difluoro substitution pattern is common, but the 3-ol (hydroxy) group suggests potential interactions distinct from classic fluoroquinolones. The primary challenge in advancing such a compound is the deconvolution of its molecular target(s), a critical step for understanding its mechanism of action, predicting efficacy, and identifying potential toxicities[8][9]. This guide outlines a robust, multi-pronged strategy to address this challenge.

Molecular Profile of this compound

A foundational step in any target identification campaign is to characterize the small molecule of interest. The physicochemical properties of this compound will influence its behavior in biological assays and its potential as a drug candidate.

| Property | Value (Predicted) | Significance for Target ID |

| Molecular Formula | C₉H₅F₂NO | Defines the elemental composition. |

| Molecular Weight | 181.14 g/mol | Influences membrane permeability and binding kinetics. |

| logP | 1.8 - 2.2 | Indicates moderate lipophilicity, suggesting good potential for cell permeability. |

| Hydrogen Bond Donors | 1 (from -OH) | Key feature for potential interactions with protein active sites. |

| Hydrogen Bond Acceptors | 2 (from N and -OH) | Key feature for potential interactions with protein active sites. |

| pKa | ~7.5 (Predicted) | Influences ionization state in physiological buffers, affecting solubility and target binding. |

A Strategic Framework for Target Deconvolution

Our approach is a logical cascade, beginning with broad, hypothesis-driven screening against the most probable target families and progressing to unbiased, proteome-wide methods, followed by rigorous validation of top candidates. This strategy maximizes efficiency and the probability of success.

Putative Target Class I: Protein Kinases

4.1 Rationale The quinoline scaffold is present in several FDA-approved and investigational kinase inhibitors[2]. The planar aromatic system can effectively engage the ATP-binding pocket of many kinases through π-π stacking and hydrogen bonding interactions. The 3-hydroxy group of our lead compound could potentially form a critical hydrogen bond with the hinge region of a kinase active site, a common binding motif for Type I kinase inhibitors.

4.2 Experimental Workflow: High-Throughput Kinase Profiling The most direct method to test this hypothesis is to screen the compound against a large, diverse panel of purified protein kinases. This provides data on both potency (which kinases are inhibited) and selectivity (which kinases are not).

4.2.1 Protocol: Broad-Spectrum Kinase Panel Screen (e.g., ADP-Glo™) This protocol describes a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction[10]. A decrease in luminescence in the presence of the test compound indicates inhibition.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to be tested at a final concentration range (e.g., 10 µM down to 1 nM).

-

Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP at its Km concentration in kinase reaction buffer. Services like Eurofins Discovery or Promega offer pre-validated kinase-substrate pairs[10][11].

-

Compound Addition: Add this compound to the reaction wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

-